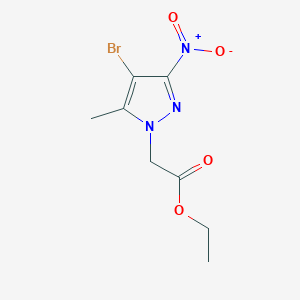

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

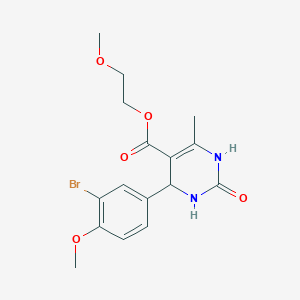

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 . It is used in scientific research due to its diverse applications.

Molecular Structure Analysis

The molecular structure of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate consists of an ethyl acetate group attached to a pyrazole ring. The pyrazole ring is substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position .Applications De Recherche Scientifique

Antibacterial and Anti-inflammatory Applications

Pyrazole derivatives have been noted for their antibacterial and anti-inflammatory properties. This suggests that Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate could be researched for use in developing new antibacterial agents or anti-inflammatory drugs .

Anti-cancer Research

Compounds with a pyrazole scaffold have been associated with anti-cancer activities. Therefore, this compound might be useful in the synthesis of new molecules with potential anti-cancer properties .

Analgesic and Anticonvulsant Effects

The analgesic and anticonvulsant effects of pyrazole derivatives make them candidates for the development of new pain relief medications and treatments for seizures .

Anthelmintic Use

Given that some pyrazole molecules exhibit anthelmintic activity, there’s a possibility that Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate could be applied in creating treatments against parasitic worms .

Antioxidant Properties

The antioxidant properties of pyrazole compounds suggest potential applications in protecting cells from oxidative stress, which could be relevant in various medical and cosmetic products .

Herbicidal Activity

Pyrazole derivatives have been used as herbicides, indicating that this compound might be explored for agricultural applications to control weeds .

Drug Delivery Systems

Ethyl bromoacetate, a related compound, has been used to prepare photoresponsive polymeric nanoparticles, which act as detectable drug carriers. This suggests that Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate could also be investigated for its potential in drug delivery systems .

Molecular Dynamics Simulation

The compound has been subjected to molecular dynamics simulations to understand its stereochemistry and orbital interactions, which is crucial in designing drugs with specific target interactions .

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZXCSOJKMYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B395338.png)

![N-{1-[(4-fluorobenzylidene)amino]-1H-tetraazol-5-yl}-2-nitrobenzamide](/img/structure/B395339.png)

![2-{[5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395343.png)

![N-(5-{4-[(5-bromo-2-thienyl)sulfonyl]piperazino}-2-nitrophenyl)-N-(3,4-dimethoxyphenethyl)amine](/img/structure/B395347.png)

![2-(4-benzyl-1-piperidinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B395349.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)

![Butyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395360.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B395361.png)